The compound 2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one is a complex organic molecule that belongs to the class of pyrazolospiroketones. These compounds are characterized by their unique spirocyclic structure and potential biological activities, particularly as inhibitors of acetyl-CoA carboxylase enzymes, which are crucial in fatty acid metabolism. This compound has garnered attention for its potential therapeutic applications in metabolic disorders.
This compound is primarily referenced in patent literature, particularly Patent CA 2831380, which outlines its synthesis and potential applications in treating conditions modulated by acetyl-CoA carboxylase inhibition. The patent indicates that the compound can exist as a pharmaceutically acceptable salt and describes various derivatives that may also be synthesized .
2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one is classified under:
The synthesis of 2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one typically involves several key steps:
The synthesis is often optimized for yield and purity using techniques such as refluxing in organic solvents or employing microwave-assisted synthesis to enhance reaction rates. Analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the final product .
The molecular structure of 2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one can be depicted as follows:
The compound's structural data can be obtained from databases such as PubChem, where it is cataloged under CID 44476624. This database provides detailed information about its chemical properties and biological activities .
The compound can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure and steric factors introduced by the tert-butyl group. Kinetic studies may be employed to assess reaction rates and mechanisms involving this compound.
The mechanism of action for 2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one primarily revolves around its role as an acetyl-CoA carboxylase inhibitor:
Studies on similar compounds indicate that structural modifications can significantly affect binding affinity and selectivity for acetyl-CoA carboxylase .
The physical properties include:
Key chemical properties include:
Relevant analyses include thermal stability assessments and solubility tests under various pH conditions.
The primary applications of 2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one are:
This compound represents a promising avenue for further research into metabolic regulation and therapeutic interventions for related disorders.
The spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol] framework constitutes a structurally sophisticated scaffold imposing significant three-dimensional constraints while enabling diverse binding interactions:
Conformational Restriction: The spiro junction at the piperidine C4 position creates orthogonal ring systems that dramatically reduce conformational flexibility compared to non-spirocyclic analogs. This enforced geometry improves binding selectivity by pre-organizing the molecule for target complementarity, as observed in structurally related kinase inhibitors bound to their targets. The rigidity minimizes entropy penalties upon protein binding, enhancing binding affinity [1] [3].
Dual Hydrogen-Bonding Capacity: Crystallographic studies of analogous compounds reveal that the pyrazol-7'-one moiety frequently engages in key hydrogen-bonding interactions with protein backbones. The carbonyl oxygen acts as a hydrogen-bond acceptor, while the adjacent NH group (in the 7'-enol tautomeric form) functions as a hydrogen-bond donor. These complementary interactions effectively mimic ATP's hinge-binding motif, positioning this scaffold advantageously for kinase inhibition [1].
Stereoelectronic Properties: The spiro system's unique electronic distribution, influenced by the fused pyran and pyrazolone rings, creates regions of varied electron density. X-ray diffraction analyses (e.g., PDB 6FEW) demonstrate that the pyran oxygen's electron-rich environment can participate in polar interactions with protein residues, while the pyrazolone ring exhibits a polarized carbonyl facilitating dipole-dipole interactions. These features collectively enhance target binding specificity [1].
Table 1: Structural Parameters of Spirocyclic Cores from Crystallographic Studies
PDB ID | Core Structure | Bond Length (C=O) (Å) | Bond Angle (N-C=O) (°) | Key Protein Interactions |
---|---|---|---|---|
6FEW | Spiro[piperidine-pyrano[3,2-c]pyrazol] | 1.240 | 125.3 | Backbone H-bonds with Asp133, Val135 |
6TCU | Indazole-carboxamide | 1.236 | 124.8 | H-bonds with hinge region residues |
6FIL | Related spirocyclic DDR1 inhibitor | 1.242 | 125.1 | Similar H-bond network to 6FEW |
The 1H-indazole-5-carbonyl substituent serves as a privileged pharmacophore conferring specific molecular recognition properties:
Bidentate H-bonding with Kinase Hinge Regions: High-resolution crystal structures (e.g., GSK-3β complex, PDB 6TCU) demonstrate that the indazole nitrogen atoms (N1 and N2) and carboxamide NH form a tridentate hydrogen-bonding motif with kinase hinge regions. Specifically, the indazole NH donates to Asp133 carbonyl oxygen, while N2 accepts from Val135 backbone NH. Simultaneously, the carboxamide NH donates to the Val135 carbonyl oxygen. This three-point interaction provides high-affinity anchoring, explaining the nanomolar potency observed in indazole-containing kinase inhibitors targeting DDR1, GSK-3β, and related enzymes [1] [3].
Enhanced Metabolic Stability: Indazoles demonstrate superior metabolic resistance compared to indoles due to reduced susceptibility to cytochrome P450-mediated oxidations. The electron-deficient character of the indazole ring decreases oxidation at adjacent positions, particularly when substituted at the 5-position. This property is critical for maintaining bioavailability, as evidenced by the improved pharmacokinetic profiles of indazole-based inhibitors over their indole counterparts in preclinical studies [3] [5].
π-Stacking Capability: The planar, electron-rich indazole system engages in face-to-face or edge-to-face π-stacking with aromatic residues (Phe, Tyr, Trp, His) within binding pockets. Molecular modeling indicates that the 5-carbonyl extension orients the indazole ring optimally for stacking with conserved phenylalanine residues in kinases (e.g., Phe234 in 5-HT2A receptors). This contributes substantially to binding energy and selectivity [5].
Table 2: Binding Interactions of Indazole-5-carbonyl Moiety in Protein Complexes
Target Protein | Indazole Position | H-bond Interactions | π-Stacking Partners | Biological Activity (IC₅₀) |
---|---|---|---|---|
DDR1 kinase | 1H-Indazole-5-carbonyl | Asp133, Val135 (3 H-bonds) | Phe residues in DFG motif | <100 nM inhibition |
GSK-3β | 1H-Indazole-3-carboxamide | Asp133, Val135 (3 H-bonds) | Phe67, Phe210 | ~10 nM enzymatic inhibition |
5-HT2A receptor | 1H-Indazole analog | Ser159 (H-bond) | Phe234, Phe339 | EC₅₀ = 203 nM-1 μM |
The tert-butyl group represents a strategic structural element for modulating both molecular recognition and pharmacokinetic properties:
Steric Blocking of Metabolism: The electron-rich methyl groups of tert-butyl substituents are susceptible to oxidative metabolism by cytochrome P450 enzymes (particularly CYP3A4/5, 2D6, 2C9), often leading to rapid clearance. However, when positioned within sterically constrained binding pockets, this group can confer metabolic stability by limiting enzyme access. In compounds where tert-butyl occupies buried regions (e.g., DDR1 inhibitors), microsomal stability improves significantly compared to more exposed analogs [1] [2] [4].
Hydrophobic Pocket Occupation: Crystallographic evidence (PDB 6FEW, 6FIL) reveals that tert-butyl groups optimally fill deep hydrophobic sub-pockets in protein targets. The spherical symmetry and C3v symmetry of tert-butyl allows efficient van der Waals contacts with non-polar residues inaccessible to linear alkyl chains. This maximizes binding energy through hydrophobic effects and dispersion forces. In DDR1 inhibitors, the tert-butyl group makes extensive contacts with valine, leucine, and isoleucine side chains, contributing substantially to inhibitor potency [1] [8].
Metabolic Stability via Bioisosteric Replacement: When metabolic instability persists, trifluoromethylcyclopropyl (Cp-CF₃) serves as an advanced bioisostere for tert-butyl. This group eliminates metabolically labile C(sp³)-H bonds while maintaining similar steric bulk and hydrophobicity (LogP difference < 0.5 units). Comparative studies demonstrate substantially improved metabolic stability: rat liver microsome clearance decreased from 33 mL/min/kg (tert-butyl) to <5 mL/min/kg (Cp-CF₃), and in vivo clearance reduced from 20 to 4.6 mL/min/kg. The cyclopropyl ring increases bond dissociation energy due to greater s-character in C-H bonds, further impeding hydrogen abstraction [2] [4] [6].
Table 3: Pharmacokinetic Comparison of tert-Butyl and Trifluoromethylcyclopropyl Analogs
Parameter | tert-Butyl Analog | Trifluoromethylcyclopropyl Analog | Improvement Factor |
---|---|---|---|
Human Liver Microsome t₁/₂ (min) | 63 | 114 | 1.8x |
Rat Liver Microsome CL (mL/min/kg) | 33 | <5 | >6.6x |
Rat in vivo CL (mL/min/kg) | 20 | 4.6 | 4.3x |
Rat t₁/₂ (h) | 2.3 | 9.1 | 4x |
cLogP | 4.2 | 4.0 | Comparable |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0